An In-depth Technical Guide to Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials, making it the most prevalent saturated N-heterocyclic ring system in these fields.[1] The strategic introduction of fluorine atoms into this privileged scaffold has emerged as a powerful tactic in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[2] Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate, a key building block, embodies this principle. The gem-difluoro group at the 4-position and the amino group at the 3-position offer a unique combination of structural and electronic features that medicinal chemists can exploit to fine-tune the properties of parent molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile building block.
The introduction of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2] A crucial effect of fluorine substitution is the modulation of the basicity (pKa) of nearby nitrogen atoms.[1] This is particularly relevant for piperidine-containing drugs, as a lower pKa can reduce the likelihood of off-target interactions, such as binding to the hERG potassium ion channel, which is associated with cardiac toxicity.[1][3]
Physicochemical and Structural Properties
Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a chiral compound that exists as a solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it suitable for a wide range of chemical transformations.
| Property | Value | Source |
| CAS Number | 1283718-72-8 | [4] |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [4] |
| Molecular Weight | 236.26 g/mol | [4] |
| Predicted pKa | 7.91 ± 0.40 | [4] |
| Appearance | Solid | - |
The gem-difluoro substitution at the 4-position significantly influences the conformation of the piperidine ring and the electronic environment of the adjacent amino group.
Synthesis and Reactivity: A Strategic Approach
A likely synthetic pathway starts from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.
A Plausible Synthetic Pathway
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol based on established chemical transformations for similar structures.
Step 1: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate
This step involves the fluorination of the ketone functionality. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST).
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Procedure: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) at a reduced temperature (e.g., -78 °C), DAST is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Introduction of the Amino Group at the 3-Position
Introducing an amino group at the C3 position of the difluorinated piperidine ring can be achieved through various methods, such as a nitration followed by reduction, or a more direct amination approach. A common strategy for the amination of cyclic ketones involves a reductive amination protocol.
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Procedure: The tert-butyl 4,4-difluoropiperidine-1-carboxylate can be subjected to a reaction sequence that first introduces a functional group at the 3-position that can be converted to an amine. For instance, formation of an enolate followed by reaction with an electrophilic nitrogen source. Alternatively, a more complex multi-step sequence involving ring-opening and closing strategies could be employed. A more direct approach could involve the use of a nitrogen-containing nucleophile under conditions that favor addition at the 3-position, followed by reduction. A typical reductive amination involves the reaction of the ketone with an amine in the presence of a reducing agent.
Workflow for a Typical Reductive Amination
Caption: General workflow for a reductive amination reaction.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential to confirm the structure and purity of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate. While a publicly available spectrum for this specific compound is not readily found, the expected spectral data can be inferred from the analysis of closely related structures.
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¹H NMR: The proton NMR spectrum would be expected to show a characteristic signal for the nine protons of the tert-butyl group as a singlet around 1.4 ppm. The protons on the piperidine ring would appear as complex multiplets in the region of 1.5-4.0 ppm. The presence of the fluorine atoms would lead to complex splitting patterns for the adjacent protons.
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¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group at around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would appear around 155 ppm. The carbons of the piperidine ring would be observed in the range of 30-60 ppm, with the carbon bearing the two fluorine atoms showing a characteristic triplet due to C-F coupling.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 237.14.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-F stretching vibrations (around 1000-1100 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate make it a valuable building block in the synthesis of novel therapeutic agents. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, and can also enhance metabolic stability by blocking potential sites of oxidation.[2]
Logical Relationship of Properties to Applications
Caption: The relationship between structure, properties, and applications.
Case Studies and Examples
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Dopamine Receptor Antagonists: Research into novel dopamine D4 receptor antagonists has utilized 4,4-difluoropiperidine scaffolds. These compounds are being investigated for their potential in treating neurological and psychiatric disorders. The difluoro substitution has been shown to influence the binding affinity and selectivity of these ligands.[5][6]
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Modulation of Basicity for Improved Safety Profiles: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amino group. This is a deliberate strategy employed by medicinal chemists to reduce the basicity of nitrogen-containing compounds, thereby minimizing the risk of hERG channel inhibition and improving the cardiovascular safety profile of drug candidates.[1]
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Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors. The introduction of fluorine can enhance the binding affinity and selectivity of these inhibitors for their target kinases.
Safety and Handling
Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a difluorinated piperidine core and a primary amino group, along with the presence of a Boc protecting group, provides a powerful tool for the synthesis of novel and improved therapeutic agents. The strategic incorporation of this fragment allows for the fine-tuning of physicochemical properties, leading to enhanced metabolic stability, modulated basicity, and potentially improved biological activity and safety profiles. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
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